molecular formula C13H18N2O2 B7480393 N-cyclohexyl-6-methoxypyridine-3-carboxamide

N-cyclohexyl-6-methoxypyridine-3-carboxamide

Cat. No. B7480393
M. Wt: 234.29 g/mol
InChI Key: JJJMFVGFOITCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-6-methoxypyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential as an anti-cancer agent, particularly in the treatment of solid tumors.

Mechanism of Action

N-cyclohexyl-6-methoxypyridine-3-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a reduction in ribosomal RNA (rRNA) synthesis, which in turn affects protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-6-methoxypyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. N-cyclohexyl-6-methoxypyridine-3-carboxamide has also been shown to modulate the expression of genes involved in DNA repair and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-6-methoxypyridine-3-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, N-cyclohexyl-6-methoxypyridine-3-carboxamide has been shown to have limited efficacy in some types of cancer, and its mechanism of action may be subject to resistance. Additionally, N-cyclohexyl-6-methoxypyridine-3-carboxamide has been shown to have some toxicity in preclinical models, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on N-cyclohexyl-6-methoxypyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell proliferation. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-6-methoxypyridine-3-carboxamide treatment. Finally, there is a need for further studies to elucidate the mechanism of action of N-cyclohexyl-6-methoxypyridine-3-carboxamide and to identify potential strategies for overcoming resistance.

Synthesis Methods

N-cyclohexyl-6-methoxypyridine-3-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves a series of reactions including amination, cyclization, and acylation. The final product is obtained as a white crystalline solid.

Scientific Research Applications

N-cyclohexyl-6-methoxypyridine-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many types of cancer. N-cyclohexyl-6-methoxypyridine-3-carboxamide has been shown to be effective in preclinical models of solid tumors, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-cyclohexyl-6-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-8-7-10(9-14-12)13(16)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJMFVGFOITCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-methoxypyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.